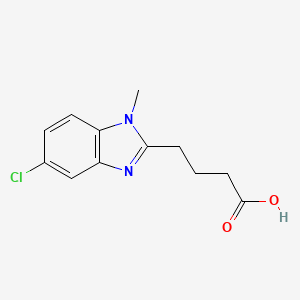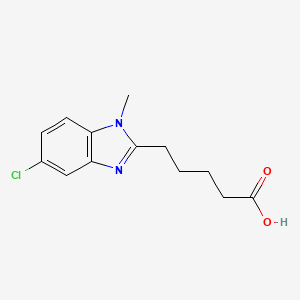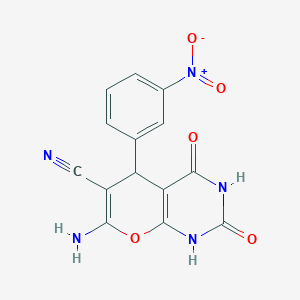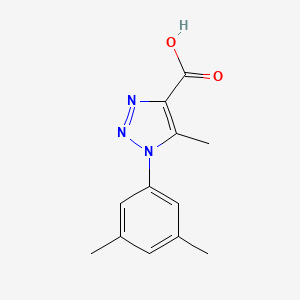![molecular formula C12H22N2O B3039081 4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine CAS No. 956792-06-6](/img/structure/B3039081.png)
4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine
Overview
Description
4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine (4-MPM) is an organic compound belonging to the morpholine family of compounds. It is a white solid with a melting point of 106-107°C, and is soluble in water and organic solvents. It has been studied for its potential applications in scientific research, and has been found to have several biochemical and physiological effects.
Scientific Research Applications
4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine has been studied for its potential applications in scientific research. It has been found to be useful in the study of enzyme kinetics, as it can be used to inhibit the activity of enzymes. It has also been used to study the effects of drugs on cells, as it can be used to block the activity of certain receptors. Additionally, this compound has been used to study the effects of toxins on cells, as it can be used to block the activity of certain toxins.
Mechanism of Action
4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine acts as an inhibitor of enzymes and receptors. It binds to the active sites of enzymes and receptors, blocking their activity. This inhibition can be used to study the effects of drugs, toxins, and other substances on cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes and receptors, which can be used to study the effects of drugs, toxins, and other substances on cells. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, and it has also been found to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine in lab experiments is that it can be used to study the effects of drugs, toxins, and other substances on cells. Additionally, this compound is relatively safe and non-toxic, making it suitable for use in lab experiments. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound has a relatively short half-life, meaning that it must be used quickly after synthesis.
Future Directions
There are several potential future directions for the use of 4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine in scientific research. For example, it could be used to study the effects of new drugs and toxins on cells. Additionally, this compound could be used to study the effects of environmental toxins on cells. Additionally, this compound could be used to study the effects of different environmental conditions on cells. Finally, this compound could be used to study the effects of different diets on cells.
properties
IUPAC Name |
4-[(E)-3-(1-methylpyrrolidin-2-yl)prop-2-enyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-13-6-2-4-12(13)5-3-7-14-8-10-15-11-9-14/h3,5,12H,2,4,6-11H2,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLNSGXFNPATIF-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C=CCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC1/C=C/CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038998.png)
![10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B3039000.png)


![6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B3039005.png)



![6-chloro-N-[2-(2-methoxyphenoxy)ethyl]pyridazin-3-amine](/img/structure/B3039013.png)


![4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3039016.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B3039017.png)
![4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide](/img/structure/B3039020.png)